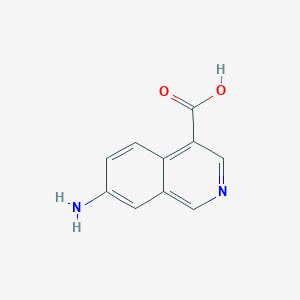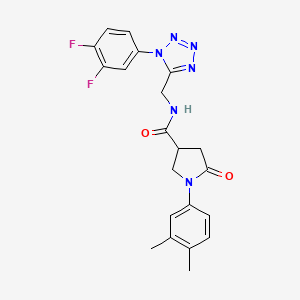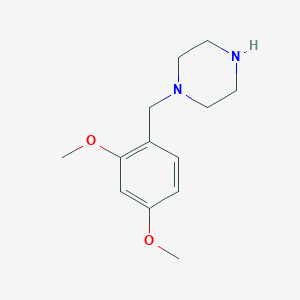
7-Aminoisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminoisoquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1934945-04-6 . It has a molecular weight of 188.19 and its IUPAC name is 7-aminoisoquinoline-4-carboxylic acid . It is a solid substance and is stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 7-Aminoisoquinoline-4-carboxylic acid involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media . This reaction leads to condensation and cyclization to form an intermediate product . The intermediate then reacts with various substituted amines to produce the desired products . The synthesis process is efficient, with a short reaction time of 110–210 seconds and a yield of 91–96% .Molecular Structure Analysis
The molecular structure of 7-Aminoisoquinoline-4-carboxylic acid is represented by the formula C10H8N2O2 . The InChI code for this compound is 1S/C10H8N2O2/c11-7-1-2-8-6 (3-7)4-12-5-9 (8)10 (13)14/h1-5H,11H2, (H,13,14) .Physical And Chemical Properties Analysis
7-Aminoisoquinoline-4-carboxylic acid is a solid substance . It is stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Antitumor Properties and DNA Interaction
7-Aminoisoquinoline-4-carboxylic acid and its analogs have been investigated for their antitumor properties, particularly in the context of DNA interaction. Streptonigrin, a compound structurally related to 7-aminoisoquinoline, exhibits significant antitumor activity by causing DNA strand scission. The interaction with metal ions enhances the drug's affinity for DNA, particularly when activated reductively or in the presence of transition metals, suggesting potential for development into novel anticancer therapies with specific activation mechanisms and reduced side effects (Harding & Long, 1997).
Role in Antiprotozoal Drug Development
The exploration of 8-aminoquinoline derivatives, closely related to 7-aminoisoquinoline-4-carboxylic acid, has shown promise in antiprotozoal drug development. These compounds target critical survival stages of Plasmodium parasites, suggesting their potential to improve treatment and control of malaria. However, their use has been limited by hemolytic toxicity, particularly in patients with G6PD deficiency. Research indicates that optimizing the balance between efficacy and toxicity could lead to safer, more effective antiprotozoal therapies (Tekwani & Walker, 2006).
Fluorescent Probes for Zinc Ion Determination
Recent studies have highlighted the development of fluorescent sensors based on 8-amidoquinoline, a derivative of 7-aminoisoquinoline, for detecting Zn2+ ions. These sensors offer improved water solubility and cell membrane permeability, making them suitable for environmental and biological applications. The derivatives of 8-amidoquinoline show potential as functional receptors for zinc ions, demonstrating fast reactivity, good selectivity, and bio-compatibility, particularly for biological uses (Mohamad et al., 2021).
Pharmacological Importance in Modern Therapeutics
Isoquinoline derivatives, including structures related to 7-aminoisoquinoline-4-carboxylic acid, have been recognized for their broad pharmacological potential. These compounds have been investigated for their antimicrobial, antitumor, anti-Parkinsonism, and anti-malarial activities, among others. The exploration of isoquinoline and its derivatives has been driven by the need for new therapeutic agents with novel mechanisms of action, underscoring the significant role of these compounds in modern drug discovery (Danao et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
7-aminoisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJJLNFFMASFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoisoquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-chloro-N-methylacetamide](/img/structure/B2974290.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide](/img/structure/B2974292.png)


![N-(2-(6-((pyridin-3-ylmethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2974295.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2974296.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2974298.png)

![[(1-Ethynylcyclopropyl)methyl]benzene](/img/structure/B2974304.png)
![2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2974309.png)
![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)
![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)